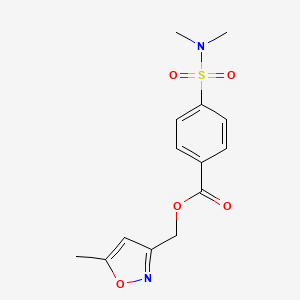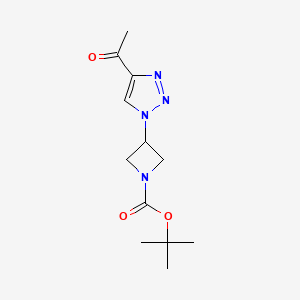
1-(4-乙酰基-1H-1,2,3-三唑-1-基)氮杂环丁烷-3-羧酸叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines and triazoles
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in click chemistry.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology:
Bioconjugation: The compound can be used to link biomolecules through click chemistry, facilitating the study of biological processes.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
作用机制
Target of Action
It is known to be a ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is a type of click chemistry, which is widely used in bioconjugation and chemical biology experiments .
Mode of Action
The compound acts as a ligand in the CuAAC reaction, accelerating reaction rates and suppressing cell cytotoxicity . It is a next-generation, water-soluble ligand that offers advancements over previous ligands like TBTA, which are water-insoluble .
Biochemical Pathways
Its role in the cuaac reaction suggests it may be involved in the formation of triazole rings, which are common structures in many biologically active compounds .
Result of Action
The primary result of the compound’s action is the acceleration of reaction rates in the CuAAC reaction and the suppression of cell cytotoxicity . This makes it desirable for use in diverse chemical biology experiments .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the CuAAC reaction is typically performed in aqueous environments, and the water-solubility of this compound is a key factor in its effectiveness . Other factors, such as temperature and pH, could also potentially influence its action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety:
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions can be performed on the acetyl group to yield corresponding alcohols.
Substitution: The azetidine ring can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Alcohol derivatives from the reduction of the acetyl group.
Substitution: Various substituted azetidine derivatives.
相似化合物的比较
- tert-butyl 3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
- tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the triazole ring. The acetyl group in tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate provides unique reactivity and potential for further functionalization.
- Reactivity: The presence of the acetyl group can influence the compound’s reactivity, particularly in oxidation and reduction reactions.
- Applications: While similar compounds may also be used in catalysis and drug development, the specific properties imparted by the acetyl group can make tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate more suitable for certain applications.
This detailed overview provides a comprehensive understanding of tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl 3-(4-acetyltriazol-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8(17)10-7-16(14-13-10)9-5-15(6-9)11(18)19-12(2,3)4/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLIMFLMNYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2455603.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)
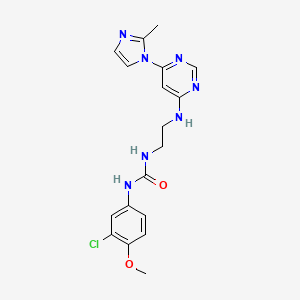
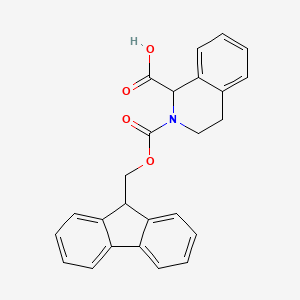
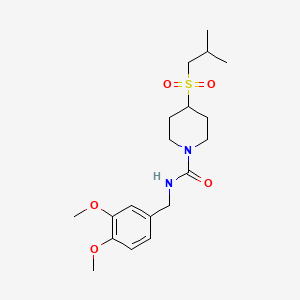
![[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2455612.png)

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)
![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)
![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)
![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)
